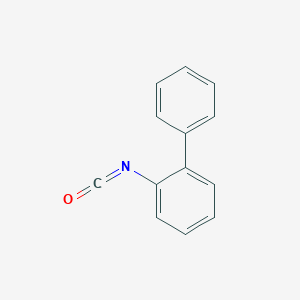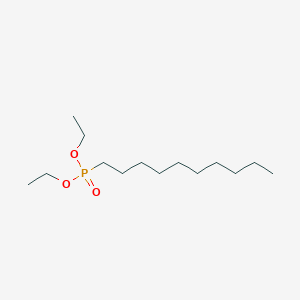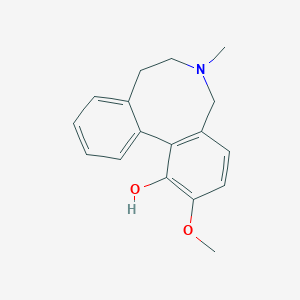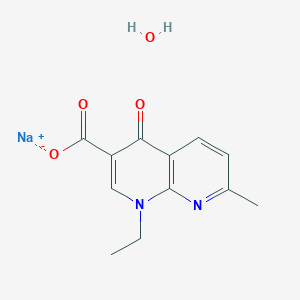![molecular formula C6H4N4O2 B097293 Pyrimido[4,5-c]pyridazine-5,7(1H,6H)-dione CAS No. 20886-77-5](/img/structure/B97293.png)
Pyrimido[4,5-c]pyridazine-5,7(1H,6H)-dione
Vue d'ensemble
Description
Pyrimido[4,5-c]pyridazine-5,7(1H,6H)-dione is a heterocyclic compound . It is structurally similar to purines and isomeric to pteridines, compounds that make up nucleic and folic acids . This class of compounds has attracted considerable attention due to their high potential for application in medicinal chemistry .
Synthesis Analysis
Two routes have been proposed for the synthesis of pyrimido[4,5-d]pyrimidine derivatives from 5-acetyl-4-aminopyrimidines . The first route involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization by the action of NH4OAc . This process allows access to pyrimido[4,5-d]pyrimidines with alkyl, aryl, and hetaryl substituents in positions 2 and 7 . The second route involves the reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines and subsequent cyclization with DMF–DMA or HC(OEt)3 .Molecular Structure Analysis
The molecular structure of Pyrimido[4,5-c]pyridazine-5,7(1H,6H)-dione is represented by the formula C6H4N4 . It has an average mass of 132.123 Da and a monoisotopic mass of 132.043594 Da .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Pyrimido[4,5-c]pyridazine-5,7(1H,6H)-dione include acylation, cyclization, and reductive amination . These reactions are sensitive to the presence of traces of water in the reaction mixture .Applications De Recherche Scientifique
Synthesis and Chemical Reactions
Novel Synthesis Techniques : Improved synthesis methods for Pyrimido[4,5-c]pyridazine-5,7(1H,6H)-diones, a subclass of 4-deazatoxoflavins, have been developed. These methods involve the treatment of uracil derivatives with glyoxal monohydrates, enabling the synthesis of monosubstituted isomers (Turbiak, Kampf, & Showalter, 2010).
Creation of Analog Libraries : Libraries of Pyrimido[4,5-c]pyridazine-5,7-dione analogs have been prepared using parallel synthesis, showcasing the compound's versatility for various substitutions at the 3-position, including alkyl, aryl, and heteroaryl groups (Chen, Barber, Ng, & Zhou, 2010).
Nucleophilic Substitution Reactions : The compound exhibits remarkable ability to undergo not only simple functionalizations but also complex tandem and cascade transformations leading to the annelation of various heterocyclic rings (Pozharskii & Gulevskaya, 2005).
Potential Applications in Pharmacology
- Monoamine Oxidase Inhibitors : Synthesized derivatives of Pyrimido[4,5-c]pyridazine-5,7(6H,8H)-dione have been identified as potential monoamine oxidase inhibitors, which could have implications for treating certain neurological or psychiatric disorders (Khalafy, Rimaz, Panahi, & Rabiei, 2011).
Chemical Properties and Reactions
Optically Active Derivatives : Studies on optically active derivatives of Pyrimido[4,5-c]pyridazine-5,7(1H,6H)-dione have revealed interesting properties and redox potentials, which are significant for understanding the chemical behavior of these compounds (Nitta, Naya, & Shibayama, 2004).
Efficiency in Synthesis as Antioxidant Agents : Research on the synthesis of Pyrimido[4,5-d]pyrimidine derivatives, which share structural similarities with Pyrimido[4,5-c]pyridazine-5,7(1H,6H)-dione, indicates their potential as efficient antioxidant agents (Cahyana, Liandi, & Zaky, 2020).
Orientations Futures
Future research could focus on further exploring the synthesis methods and potential applications of Pyrimido[4,5-c]pyridazine-5,7(1H,6H)-dione. Given its structural similarity to purines and isomeric to pteridines, it may have potential applications in medicinal chemistry . Further studies could also investigate its biological activity and potential as an inhibitor of various enzymes .
Propriétés
IUPAC Name |
8H-pyrimido[4,5-c]pyridazine-5,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O2/c11-5-3-1-2-7-10-4(3)8-6(12)9-5/h1-2H,(H2,8,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIMDKZKMFQILPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=NC2=C1C(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90618395 | |
| Record name | Pyrimido[4,5-c]pyridazine-5,7(6H,8H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90618395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrimido[4,5-c]pyridazine-5,7(1H,6H)-dione | |
CAS RN |
20886-77-5 | |
| Record name | Pyrimido[4,5-c]pyridazine-5,7(6H,8H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20886-77-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrimido[4,5-c]pyridazine-5,7(6H,8H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90618395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B97210.png)

![Butanamide, N-(5-chloro-2-methoxyphenyl)-2-[(2-methoxy-4-nitrophenyl)azo]-3-oxo-](/img/structure/B97213.png)










